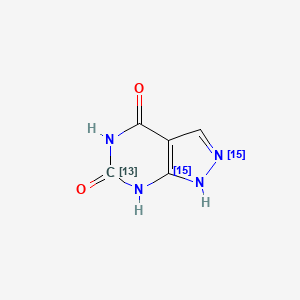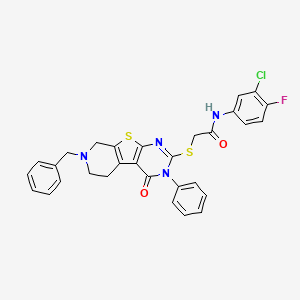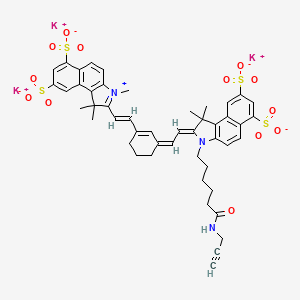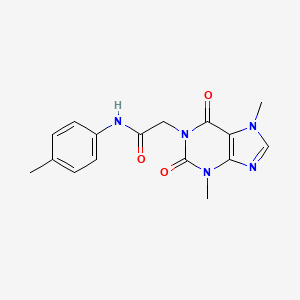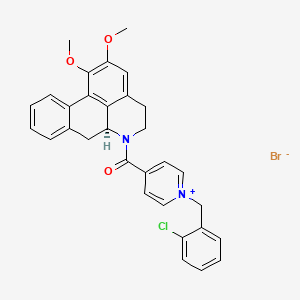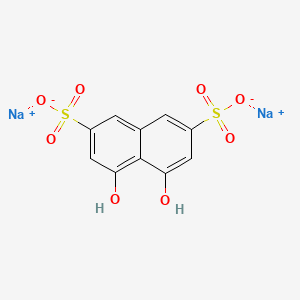
Chromotropic acid (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromotropic acid (disodium) is a chemical compound with the formula (HO)₂C₁₀H₄(SO₃Na)₂·2H₂OThis compound is widely used as a reagent in various analytical chemistry applications, particularly for the detection of formaldehyde and the quantitative determination of certain herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromotropic acid (disodium) can be synthesized through the sulfonation of 1,8-dihydroxynaphthalene. The reaction involves treating 1,8-dihydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of chromotropic acid (disodium) involves large-scale sulfonation processes. The raw materials, including 1,8-dihydroxynaphthalene and sulfuric acid, are reacted in large reactors under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified through recrystallization to obtain the disodium salt in high purity .
Chemical Reactions Analysis
Types of Reactions
Chromotropic acid (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chromotropic acid (disodium) has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the detection of formaldehyde and the quantification of dipyrone in pharmaceutical preparations.
Biology: Employed in the detection of volatile organic acids and formaldehyde in biological samples.
Medicine: Utilized in the determination of certain drugs and their metabolites.
Industry: Applied in the textile industry for the detection of formaldehyde in fabrics.
Mechanism of Action
The mechanism of action of chromotropic acid (disodium) involves its ability to form colored complexes with specific analytes. For example, in the detection of formaldehyde, chromotropic acid reacts with formaldehyde in the presence of sulfuric acid to form a red-colored complex. This reaction is highly specific to formaldehyde and does not occur with other aldehydes, ketones, or carboxylic acids .
Comparison with Similar Compounds
Chromotropic acid (disodium) can be compared with other similar compounds such as:
Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate): Similar in structure but used primarily for the detection of metal ions.
Bathophenanthrolinedisulfonic acid disodium salt: Used for the detection of iron and other metal ions.
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
Chromotropic acid (disodium) is unique in its high specificity for formaldehyde detection, making it a valuable reagent in various analytical applications .
Properties
Molecular Formula |
C10H6Na2O8S2 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
AFGPCIMUGMJQPD-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




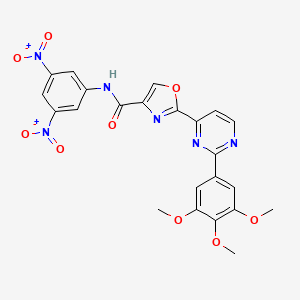
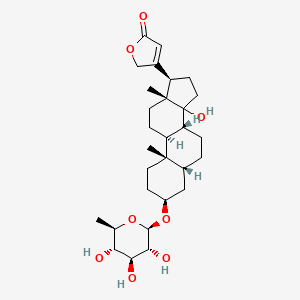
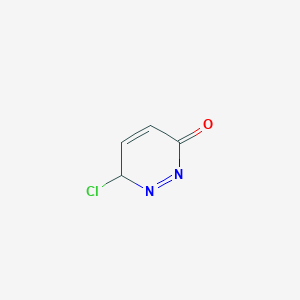
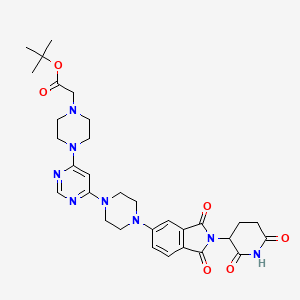
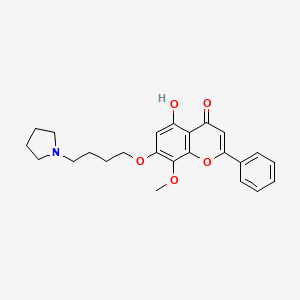
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
